Edotreotide
描述
Edotreotide, also known as (DOTA 0-Phe 1-Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance that, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . It binds with high affinity to somatostatin receptors, which are predominantly overexpressed by neuroendocrine tumors .
Synthesis Analysis
Edotreotide has been produced and modified using both chemical and biological methods . The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process was found to be consistent and reproducible, suitable for human injection .Molecular Structure Analysis
Edotreotide is an 8 amino acid peptide bound to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . It is indicated for localizing somatostatin receptor positive neuroendocrine tumors by positron emission tomography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Edotreotide are complex and involve the use of 2-[4-(2-hydroxyethyl)piperazin-1-yl] ethane-sulfonic acid (HEPES) buffer . The HEPES buffer is considered a chemical impurity, and its residue must therefore be evaluated during the execution of the QCs of the radiopharmaceutical preparation before release .Physical And Chemical Properties Analysis
Edotreotide has a molecular weight of 1421.64 . It appears as a white to off-white solid . Its solubility in water is 5 mg/mL (ultrasonic and warming and heat to 60°C) .科学研究应用
放射性共轭物在神经内分泌肿瘤的影像学和治疗中的应用
Edotreotide,特别是当标记有某些放射性同位素时,已经显示出在神经内分泌肿瘤(NETs)的影像学和治疗中具有潜力。例如,镓Ga 68-Edotreotide是一种与正电子发射断层扫描(PET)结合使用的放射性共轭物,用于生长抑素受体影像。这种应用对于神经内分泌肿瘤细胞及其转移特别相关,因为它允许精确成像表达生长抑素受体的细胞(Ga 68-Edotreotide, 2020)。类似地,镥Lu 177-Edotreotide是另一种将edotreotide与镥Lu 177结合的放射性共轭物。它靶向神经内分泌肿瘤细胞上的生长抑素受体,将细胞毒性β辐射专门传递给这些细胞,表明其作为抗肿瘤药物的潜力(Lu 177-Edotreotide, 2020)。
在肽受体放射性核素治疗中的应用
Edotreotide在肽受体放射性核素治疗(PRRT)中的作用越来越受到认可。COMPETE第III期试验突出了在PRRT中使用177Lu-Edotreotide,将其与Everolimus用于治疗进展性胃肠胰神经内分泌肿瘤(GEP-NETs)的疗效和安全性进行比较。这项研究表明,与当前标准疗法相比,177Lu-Edotreotide可能提供更持久的反应和潜在更高的客观反应率(Wahba et al., 2021)。
PRRT中最新研究的见解
在评论“PRRT的新见解:来自2021年的教训”中,讨论了edotreotide在PRRT中用于良性神经内分泌肿瘤的应用。评论指出了不良事件的低发生率以及PRRT应用的潜在扩展,包括在不同NETs中使用edotreotide以及作为新辅助治疗(Puliani et al., 2022)。
作用机制
安全和危害
Edotreotide should be handled with appropriate safety measures to minimize radiation exposure . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . The product information of products containing edotreotide should be amended accordingly to reflect the potential for misinterpretation of PET imaging due to uptake of 68-Gallium edotreotide by splenosis and accessory intrapancreatic spleen .
未来方向
Peptide drug development, including Edotreotide, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides are expected to overcome the inherent drawbacks of peptides and allow the continued advancement of this field .
属性
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
Record name | Edotreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edotreotide | |
CAS RN |
204318-14-9 | |
Record name | Edotreotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edotreotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDOTREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。